molecular formula C18H22N2O5 B3757305 3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B3757305
M. Wt: 346.4 g/mol
InChI Key: VUXNLJYIMMJZDO-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₂₂N₂O₅
Molecular Weight: 346.4 g/mol
Structural Features:

  • Dual ethyl ester groups at positions 3 and 6 of the quinoline core.
  • A 3-hydroxypropylamino substituent at position 4. Key Characteristics:
  • The 3-hydroxypropyl group introduces hydrogen-bonding capacity, which may influence target interactions and solubility .

Properties

IUPAC Name

diethyl 4-(3-hydroxypropylamino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-3-24-17(22)12-6-7-15-13(10-12)16(19-8-5-9-21)14(11-20-15)18(23)25-4-2/h6-7,10-11,21H,3-5,8-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXNLJYIMMJZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization at specific positions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences between the target compound and key analogs:

Compound Name Substituents Ester Positions Molecular Weight Key Features
3,6-Diethyl 4-[(3-hydroxypropyl)amino]quinoline-3,6-dicarboxylate 3,6-diethyl ester; 4-(3-hydroxypropylamino) 3 and 6 346.4 Dual ester, hydroxypropylamino group
Ethyl 6-chloro-4-[(4-cyanophenyl)amino]quinoline-3-carboxylate 6-Cl; 4-(4-cyanophenylamino) 3 371.78 Chloro and cyano groups enhance reactivity; single ester
Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate 4-methylamino; 6-CF₃ 3 N/A Trifluoromethyl group increases electronegativity; methylamino simplifies substitution
Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate 6-OCH₃; 4-(4-methoxyphenylamino) 3 352.4 Methoxy groups improve solubility; aromatic amino group
Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate 4-(3-acetylphenylamino); 6,8-CH₃ 3 372.4 Acetylphenyl and dimethyl groups modify steric and electronic profiles

Pharmacological Potential

  • Anticancer Activity: Quinoline derivatives with trifluoromethyl or chloro groups () show strong binding to topoisomerase II, a target for chemotherapy . The target compound’s hydroxypropyl group may modulate selectivity for cancer-specific enzymes.
  • Antimicrobial Properties : Chloro and methoxy substituents () correlate with broad-spectrum antibacterial effects, suggesting the target compound’s di-ester structure could be optimized for similar applications .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of the hydroxypropyl chain or ester groups to optimize bioavailability and potency.
  • In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles, leveraging insights from analogs like Ethyl 6-methoxy-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate, which has demonstrated favorable solubility .
  • Targeted Drug Design : Exploit the di-ester motif for prodrug development, enhancing site-specific activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,6-DIETHYL 4-[(3-HYDROXYPROPYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE

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